1-(Bromomethyl)-4-ethylbenzene
Overview
Description
1-(Bromomethyl)-4-ethylbenzene is an organic compound with the molecular formula C9H11Br It is a derivative of benzene, where a bromomethyl group (-CH2Br) and an ethyl group (-C2H5) are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-ethylbenzene can be synthesized through the bromination of 4-ethyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. The bromination selectively occurs at the benzylic position, resulting in the formation of this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, reagent concentrations, and reaction time to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form 4-ethylbenzaldehyde or 4-ethylbenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 4-ethylbenzyl alcohol, 4-ethylbenzylamine, 4-ethylbenzyl thioether.
Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.
Reduction: 4-ethyltoluene.
Scientific Research Applications
1-(Bromomethyl)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the preparation of functionalized polymers through radical polymerization techniques.
Material Science: It is employed in the synthesis of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: The compound is used as a building block in the synthesis of biologically active molecules for drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-ethylbenzene primarily involves its reactivity as a benzylic bromide. The bromomethyl group is highly reactive towards nucleophiles, making it a valuable intermediate in various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical formed during the reaction process .
Comparison with Similar Compounds
Benzyl Bromide (C7H7Br): Lacks the ethyl group, making it less sterically hindered.
1-Bromo-2-phenylethane (C8H9Br): Contains an additional methylene group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(bromomethyl)-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-3-5-9(7-10)6-4-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPPFEKHXPADAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10481563 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57825-30-6 | |
Record name | 1-(BROMOMETHYL)-4-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10481563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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